molecular formula C14H18O2 B7798517 Isopentyl cinnamate CAS No. 85180-66-1

Isopentyl cinnamate

Cat. No.: B7798517
CAS No.: 85180-66-1
M. Wt: 218.29 g/mol
InChI Key: JFHCDEYLWGVZMX-CMDGGOBGSA-N
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Description

Isopentyl cinnamate, also known as isoamyl cinnamate, is an organic compound with the molecular formula C14H18O2. It is an ester formed from cinnamic acid and isopentyl alcohol. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl cinnamate can be synthesized through the esterification of cinnamic acid with isopentyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of heteropolyacids or solid superacids as catalysts. These catalysts enhance the reaction rate and yield of the esterification process. The reaction conditions, such as the molar ratio of cinnamic acid to isopentyl alcohol, the amount of catalyst, and the reaction time, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Isopentyl cinnamate primarily undergoes esterification reactions. it can also participate in other types of reactions, such as hydrolysis, where the ester bond is broken down into cinnamic acid and isopentyl alcohol in the presence of water and an acid or base catalyst .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopentyl cinnamate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of isopentyl cinnamate in biological systems involves its interaction with cellular membranes. It is believed to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is attributed to the compound’s ability to interact with membrane lipids and proteins .

Comparison with Similar Compounds

Isopentyl cinnamate can be compared with other cinnamate esters, such as:

  • Methyl cinnamate
  • Ethyl cinnamate
  • Propyl cinnamate
  • Butyl cinnamate
  • Isobutyl cinnamate

Uniqueness: this compound is unique due to its specific ester group derived from isopentyl alcohol, which imparts a distinct fruity aroma compared to other cinnamate esters. This makes it particularly valuable in the fragrance and flavor industries .

Properties

IUPAC Name

3-methylbutyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCDEYLWGVZMX-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Record name ISOAMYL CINNAMATE
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Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isoamyl cinnamate is a pale yellow liquid with iridescent sheen. (NTP, 1992), Colourless to slightly yellow liquid with a balsamic odour
Record name ISOAMYL CINNAMATE
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Record name Isoamyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/553/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Flash Point

greater than 212 °F (NTP, 1992)
Record name ISOAMYL CINNAMATE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
Record name ISOAMYL CINNAMATE
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Record name Isoamyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/553/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.003 at 65.5 °F (NTP, 1992) - Denser than water; will sink, 0.992-0.997
Record name ISOAMYL CINNAMATE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoamyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/553/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7779-65-9, 85180-66-1
Record name ISOAMYL CINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20533
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoamyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, 3-methylbutyl ester, (E)-
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Record name 2-Propenoic acid, 3-phenyl-, 3-methylbutyl ester
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Record name Isopentyl cinnamate
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Record name ISOAMYL CINNAMATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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